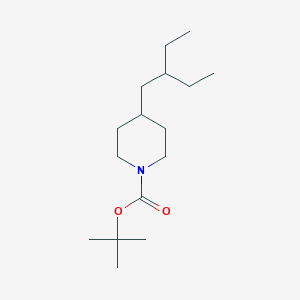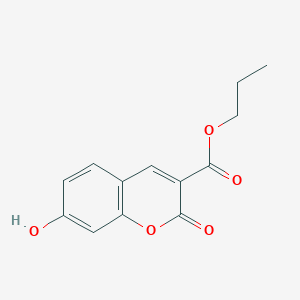![molecular formula C46H30O2 B12589096 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol CAS No. 879286-45-0](/img/structure/B12589096.png)
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol: is a complex organic compound known for its unique structural properties. This compound features a hexa-2,4-diyne backbone with phenyl and phenylethynyl substituents, making it a subject of interest in organic chemistry and materials science. Its structure allows for interesting photophysical and electrochemical properties, which are valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol typically involves multiple steps, including Sonogashira coupling reactions. The general synthetic route can be summarized as follows:
Sonogashira Coupling: This step involves the coupling of phenylacetylene with a diiodoarene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Cyclization and Deprotection: The resulting intermediate undergoes cyclization and deprotection to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
科学的研究の応用
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol has several scientific research applications:
Materials Science: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol involves its interaction with molecular targets through its phenyl and phenylethynyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in its role as an optoelectronic material.
Photophysical Interactions: Its ability to absorb and emit light makes it valuable in photophysical studies and applications.
類似化合物との比較
- 1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol
- 1,1,6,6-Tetrakis-biphenyl-4-yl-hexa-2,4-diyne-1,6-diol
- 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol
Comparison: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol stands out due to its unique combination of phenyl and phenylethynyl groups, which impart distinct photophysical and electrochemical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in materials science and optoelectronics.
特性
CAS番号 |
879286-45-0 |
|---|---|
分子式 |
C46H30O2 |
分子量 |
614.7 g/mol |
IUPAC名 |
1,6-diphenyl-1,6-bis[2-(2-phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C46H30O2/c47-45(41-25-9-3-10-26-41,43-29-15-13-23-39(43)33-31-37-19-5-1-6-20-37)35-17-18-36-46(48,42-27-11-4-12-28-42)44-30-16-14-24-40(44)34-32-38-21-7-2-8-22-38/h1-16,19-30,47-48H |
InChIキー |
ABAAGNNMUHKWCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4C#CC5=CC=CC=C5)O)(C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
